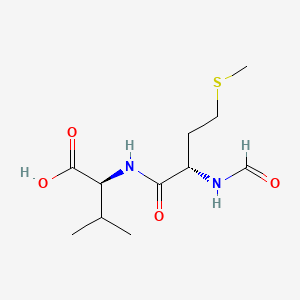

N-Formyl-méthionine-valine

Vue d'ensemble

Description

Applications De Recherche Scientifique

For-Met-Val-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein synthesis and degradation pathways.

Medicine: Explored for its potential as a therapeutic agent in targeting specific enzymes or receptors.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Target of Action

N-Formyl-Met-Val, also known as For-Met-Val-OH, is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes .

Mode of Action

The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The formyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The biochemical pathways affected by N-Formyl-Met-Val involve the initiation of protein synthesis. The compound plays a crucial role in the protein synthesis of bacteria, mitochondria, and chloroplasts .

Pharmacokinetics

The pharmacokinetics of N-Formyl-Met-Val involve its rapid excretion via the renal pathway with minimal kidney retention . The compound is effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond .

Result of Action

The molecular and cellular effects of N-Formyl-Met-Val’s action involve the initiation of protein synthesis. The compound is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .

Analyse Biochimique

Biochemical Properties

For-Met-Val-OH plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which are enzymes involved in the oxidation of methionine-containing peptides .

Cellular Effects

For-Met-Val-OH has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to promote neurite outgrowth in PC12 cells when combined with dibutyryl cyclic adenosine monophosphate (Bt2cAMP) . This effect suggests that For-Met-Val-OH may play a role in neuronal development and regeneration.

Molecular Mechanism

The molecular mechanism of For-Met-Val-OH involves its binding interactions with flavin-containing monooxygenases (FMO) 1 and FMO3. These enzymes catalyze the oxidation of methionine residues in the dipeptide, leading to the formation of sulfoxides

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of For-Met-Val-OH have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, and its activity can be maintained over extended periods

Dosage Effects in Animal Models

The effects of For-Met-Val-OH vary with different dosages in animal models. Studies have shown that low to moderate doses can promote neurite outgrowth without causing significant toxicity . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular processes.

Metabolic Pathways

For-Met-Val-OH is involved in metabolic pathways related to the oxidation of methionine-containing peptides. The compound interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which catalyze the formation of sulfoxides

Transport and Distribution

The transport and distribution of For-Met-Val-OH within cells and tissues involve specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues, which in turn influence its biological activity .

Subcellular Localization

For-Met-Val-OH is localized within specific subcellular compartments, including the cytoplasm and potentially the nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of For-Met-Val-OH is essential for its activity and function in promoting neurite outgrowth.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

For-Met-Val-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions.

Coupling: The protected amino acids are sequentially coupled on a solid support resin using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of For-Met-Val-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

For-Met-Val-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Hydroxymethylmethionylvaline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Met-Val-OH: Lacks the formyl group, resulting in different reactivity and biological activity.

For-Met-Ala-OH: Contains alanine instead of valine, altering its structural and functional properties.

For-Met-Leu-OH: Contains leucine instead of valine, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

For-Met-Val-OH is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological recognition properties. This makes it a valuable tool in studying enzyme-substrate interactions and developing peptide-based therapeutics.

Activité Biologique

For-Met-Val-OH, a peptide derivative involving phenylalanine, methionine, and valine, has garnered attention in the field of biochemical research due to its potential biological activities. This article delves into its biological activity, focusing on its effects on neurotransmitter modulation, particularly dopamine metabolism, and its implications in cognitive functions and psychiatric disorders.

Overview of For-Met-Val-OH

For-Met-Val-OH is a synthetic compound that mimics certain natural peptides. Its structure allows it to interact with various biological systems, particularly those involving neurotransmitter pathways. Understanding its biological activity is crucial for exploring therapeutic applications in neuropharmacology.

The primary mechanism through which For-Met-Val-OH exerts its effects is through the modulation of catechol-O-methyltransferase (COMT) activity. COMT is an enzyme responsible for the degradation of catecholamines, including dopamine. The Val158Met polymorphism in the COMT gene significantly influences enzyme activity, with the Met allele associated with lower enzymatic activity and higher dopamine levels in the prefrontal cortex (PFC) compared to the Val allele .

Table 1: COMT Polymorphism Effects on Dopamine Levels

| Genotype | COMT Activity | Dopamine Levels in PFC |

|---|---|---|

| Val/Val | High | Lower |

| Val/Met | Intermediate | Moderate |

| Met/Met | Low | Higher |

Cognitive Function Implications

Research indicates that individuals with different COMT genotypes exhibit varying cognitive performances. For instance, studies have shown that Met allele carriers tend to perform better on tasks requiring cognitive stability, while Val allele carriers demonstrate enhanced cognitive flexibility . This distinction suggests that For-Met-Val-OH may influence cognitive functions based on the individual's genetic makeup.

Case Study: Cognitive Performance and COMT Genotype

A study involving 556 participants assessed the relationship between COMT genotype and cognitive performance under stress. Results indicated that individuals with the Met allele performed better under stressful conditions compared to those with the Val allele, highlighting the role of dopamine modulation in cognitive resilience .

Clinical Relevance

The implications of For-Met-Val-OH extend into clinical settings, particularly concerning psychiatric disorders such as schizophrenia. The Val allele has been identified as a small but significant risk factor for developing schizophrenia among individuals of European descent . The differential effects of For-Met-Val-OH based on COMT genotype may offer insights into personalized treatment strategies for such disorders.

Table 2: Association of COMT Genotype with Psychiatric Disorders

| Disorder | Risk Factor | Genotype Association |

|---|---|---|

| Schizophrenia | Small but significant | Val allele |

| Bipolar Disorder | Moderate | Val allele |

| Anxiety Disorders | Variable | Both alleles |

Propriétés

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMYBRYTYGZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952230 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29790-45-2 | |

| Record name | N-Formylmethionylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that the improved YLA peptide suffers from low enzymatic stability. What strategies can be employed to enhance the stability of such therapeutic peptides while retaining their immunological activity?

A: The research explores introducing modifications near the peptide's scissile bond to improve enzymatic resistance without compromising its ability to stimulate CTL responses. [] Several analogues were synthesized and tested, leading to the identification of three promising candidates demonstrating both enhanced enzymatic stability and efficient CTL stimulation. [] This highlights the potential of targeted modifications in optimizing peptide stability, a critical factor for their therapeutic application. Further research can explore additional strategies like cyclization, backbone modifications, or incorporating non-natural amino acids to further enhance stability and half-life in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.